molecular formula C11H7N3OS B14242763 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione CAS No. 498579-16-1

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione

Katalognummer: B14242763
CAS-Nummer: 498579-16-1
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: VPVPJHFGZJWFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features both pyrimidine and benzoxazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 2-mercaptobenzoxazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both pyrimidine and benzoxazole moieties, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

498579-16-1

Molekularformel

C11H7N3OS

Molekulargewicht

229.26 g/mol

IUPAC-Name

5-pyrimidin-2-yl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C11H7N3OS/c16-11-14-8-6-7(2-3-9(8)15-11)10-12-4-1-5-13-10/h1-6H,(H,14,16)

InChI-Schlüssel

VPVPJHFGZJWFMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)OC(=S)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.